molecular formula C9H13ClN2 B8648458 3-Chloro-6-neopentylpyridazine

3-Chloro-6-neopentylpyridazine

Cat. No.: B8648458
M. Wt: 184.66 g/mol
InChI Key: ATMJCCHQNZZMQE-UHFFFAOYSA-N
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Description

3-Chloro-6-neopentylpyridazine is a substituted pyridazine derivative featuring a chlorine atom at the 3-position and a neopentyl (2,2-dimethylpropyl) group at the 6-position of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in pharmaceutical and agrochemical applications due to their ability to engage in hydrogen bonding and π-π interactions. The neopentyl substituent introduces significant steric bulk, which can influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-chloro-6-(2,2-dimethylpropyl)pyridazine

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)6-7-4-5-8(10)12-11-7/h4-5H,6H2,1-3H3

InChI Key

ATMJCCHQNZZMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Chloro-6-Substituted Pyridazines

Compound Substituent Dihedral Angle (°) Hydrogen Bonding Molecular Planarity (RMSD, Å) Reference
This compound* Neopentyl (C(CH₃)₂CH₂) N/A Likely weak due to steric hindrance N/A Inferred
3-Chloro-6-[2-(cyclopentylidene)hydrazinyl]pyridazine Cyclopentylidene hydrazine 8.5 and 4.5 Forms 1D polymeric chains via N–H···N 0.0104 (pyridazine), 0.0354 (cyclopentane)
3-Chloro-6-hydrazinopyridazine Hydrazinyl (NHNH₂) N/A Strong hydrogen bonding capacity N/A
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine Pyrazolyl (N-linked ring) N/A Potential π-π stacking N/A

Key Observations :

  • Steric Effects : The neopentyl group’s bulky nature likely reduces intermolecular interactions compared to planar substituents like hydrazinyl or pyrazolyl, which facilitate hydrogen bonding or π-π stacking .
  • Molecular Planarity : Cyclopentylidene hydrazine derivatives exhibit near-planar geometries, enabling efficient crystal packing , whereas neopentyl’s branching may disrupt crystallinity.

Physicochemical Properties

Table 2: Physicochemical Parameters

Compound Molecular Weight (g/mol) TPSA (Ų) Log S (Solubility) Lipophilicity (Predicted Log P)
This compound* ~199.7 ~20 ~-2.5 ~3.0
3-Chloro-6-hydrazinopyridazine 144.56 58.5 -1.4 0.8
3-Chloro-6-(chloromethyl)pyridazine 163.02 29.5 -1.8 1.5

Key Observations :

  • TPSA and Solubility : Hydrazinyl derivatives (TPSA = 58.5) exhibit higher polarity and aqueous solubility than neopentyl analogues (inferred TPSA ~20), which are more lipophilic .

Key Observations :

  • Substituent Introduction : Hydrazinyl and cyclopentylidene groups are introduced via condensation reactions under reflux , while neopentyl likely requires alkylation or cross-coupling.
  • Reaction Efficiency : Steric hindrance from neopentyl may necessitate longer reaction times or higher temperatures compared to smaller substituents.

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